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Compound of Interest

Compound Name:
2-Hydroxy-3-

methylbenzylphosphonic acid

CAS No.: 52741-95-4

Cat. No.: B14640427

Get Quote

CAS Registry Number: 52741-95-4 Molecular Formula: C₈H₁₁O₄P Molecular Weight: 202.14

g/mol

Executive Summary & Chemical Context
2-Hydroxy-3-methylbenzylphosphonic acid is a specialized organophosphorus intermediate,

primarily utilized as a bidentate ligand in coordination chemistry and a corrosion inhibitor in

industrial applications. Its structure features a phosphonomethyl group (–CH₂PO₃H₂) ortho to a

phenolic hydroxyl group, creating a potent chelation site for transition metals (e.g., Fe³⁺, Zn²⁺).

This guide provides a rigorous framework for validating the identity and purity of this compound

using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass

Spectrometry (MS). The data presented below synthesizes standard spectroscopic principles

with specific structural constraints of the 1,2,3-trisubstituted benzene system.
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Understanding the synthesis origin is critical for interpreting spectral "noise." This compound is

typically synthesized via two primary routes:

Mannich-Type Reaction:o-Cresol + Formaldehyde + Phosphorous Acid.

Common Impurities: Bis(phosphonomethyl) derivatives, unreacted o-cresol.

Arbuzov Rearrangement: 2-Hydroxy-3-methylbenzyl chloride + Triethyl phosphite

Hydrolysis.

Common Impurities: Mono-ethyl esters (incomplete hydrolysis), benzyl chloride residues.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for structural confirmation. The analysis must account for the coupling

between Phosphorus-31 (

P, spin 1/2) and both protons and carbons.

Solvent Selection: DMSO-d₆ is recommended for observing exchangeable protons (OH/POH).

D₂O (with NaOD) is preferred for resolution of the carbon skeleton but will exchange labile

protons.

A.

H NMR (Proton NMR)
Key Feature: The methylene protons (–CH₂–P) appear as a distinct doublet due to large

geminal coupling with phosphorus (

).

Aromatic Region: The 1,2,3-substitution pattern yields a specific splitting pattern (typically

two doublets and one triplet, or a multiplet depending on field strength).

Table 1: Predicted
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H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift
(

, ppm)

Multiplicity Integration

Coupling
Constant (

, Hz)

Assignment

8.50 - 10.00 Broad Singlet 3H -

Phenolic –OH &

P–OH

(Exchangeable)

6.95 - 7.05 Doublet (d) 1H Ar–H (6-position)

6.85 - 6.95 Doublet (d) 1H Ar–H (4-position)

6.65 - 6.75 Triplet (t) 1H Ar–H (5-position)

2.85 - 3.05 Doublet (d) 2H
Ar–CH₂–P

(Diagnostic)

2.15 - 2.25 Singlet (s) 3H -
Ar–CH₃ (3-

position)

B.

C NMR (Carbon NMR)
Key Feature: Carbon-Phosphorus couplings (

) are observable up to 3 bonds away. The benzylic carbon (C1) will show a large doublet (

).

Table 2: Predicted

C NMR Data (DMSO-d₆)
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Chemical Shift (

, ppm)

Splitting (

)
Assignment Note

154.5
Doublet (

Hz)
C2 (Ar-OH)

ipso to OH, coupled to

P

130.2 Singlet (or weak d) C4 (Ar-H) meta to CH₂P

128.5 Singlet C6 (Ar-H) ortho to CH₂P

125.0
Doublet (

Hz)
C3 (Ar-CH₃) meta to CH₂P

120.5 Singlet C5 (Ar-H) para to CH₂P

119.0
Doublet (

Hz)
C1 (Ar-CH₂P) ipso to CH₂P

30.5 - 34.0
Doublet (

Hz)
–CH₂–P Direct P-C Bond

16.5 Singlet –CH₃ Methyl group

C.

P NMR (Phosphorus NMR)
Standard: 85% H₃PO₄ (external standard,

= 0.0 ppm).

Observation: A single clean resonance confirms the phosphonic acid state.

Shift:

20.0 – 26.0 ppm (Singlet, H-decoupled).

Note: Presence of peaks at
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0-5 ppm indicates phosphate impurities (C-O-P bonds).

Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is most sensitive for

phosphonic acids due to facile deprotonation.

Molecular Ion:

at m/z 201.1.

Fragmentation Pattern (MS/MS):

Precursor: 201.1

Loss of H₂O (18 Da)

183.1 (Cyclic phostone formation).

Loss of H₃PO₃ (82 Da)

119.1 (Methyl-quinone methide species).

Loss of PO₃H₂ (79 Da)

121.1 (Hydroxymethyl-cresol radical).

Infrared Spectroscopy (IR)
Sampling: ATR (Attenuated Total Reflectance) on solid powder.

Table 3: Diagnostic IR Bands
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Wavenumber
(cm⁻¹)

Vibration Mode Intensity Description

3200 - 3500 (O-H) Broad, Strong
Phenolic and P-OH

hydrogen bonding.

1150 - 1250 (P=O) Strong

Phosphoryl stretch;

sensitive to H-

bonding.

1000 - 1050 (P-O) Medium P-OH stretching.

900 - 950 (P-O) Broad
P-OH

bending/deformation.

1450 - 1600 (C=C) Medium
Aromatic ring skeletal

vibrations.

Experimental Workflow & Logic
The following diagram illustrates the logical flow for validating the compound structure,

highlighting the "Self-Validating" checkpoints.
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Crude Sample
(2-Hydroxy-3-methylbenzylphosphonic acid)

Dissolve in DMSO-d6
(Prevents H/D Exchange)

1H NMR Analysis

Is CH2 doublet at ~3.0 ppm
with J_HP ~20Hz present?

31P NMR Analysis

Yes

Impurity: Mono/Di-ester
(Check 31P shifts)

No (Multiplets/Shift)

Single Peak at
20-26 ppm?

ESI-MS (Negative Mode)

Yes

Impurity: Phosphate
(Check 31P ~0 ppm)

No (Peak at 0 ppm)

[M-H]- = 201.1?

VALIDATED STRUCTURE
(Pure Compound)

Yes Mass > 201

Click to download full resolution via product page
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Caption: Analytical decision tree for structural validation of 2-Hydroxy-3-
methylbenzylphosphonic acid.
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Synthetic Context (Mannich Reaction)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Characterization Guide: 2-Hydroxy-3-
methylbenzylphosphonic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14640427/docs#comprehensive-characterization-
guide-2-hydroxy-3-methylbenzylphosphonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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